molecular formula C13H18N2O4S B5474823 3-(ethylsulfamoyl)-4-methoxy-N-prop-2-enylbenzamide

3-(ethylsulfamoyl)-4-methoxy-N-prop-2-enylbenzamide

Cat. No.: B5474823
M. Wt: 298.36 g/mol
InChI Key: DIGIEIRKVGLNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ethylsulfamoyl)-4-methoxy-N-prop-2-enylbenzamide is an organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfamoyl)-4-methoxy-N-prop-2-enylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with prop-2-enylamine to yield 4-methoxy-N-prop-2-enylbenzamide.

    Introduction of the Ethylsulfamoyl Group: The ethylsulfamoyl group can be introduced by reacting the benzamide derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfamoyl)-4-methoxy-N-prop-2-enylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-(ethylsulfamoyl)-4-methoxy-N-prop-2-enylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-(ethylsulfamoyl)-4-methoxy-N-prop-2-enylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(ethylsulfamoyl)-4-methoxy-N-methylbenzamide
  • 3-(ethylsulfamoyl)-4-methoxybenzoic acid

Uniqueness

3-(ethylsulfamoyl)-4-methoxy-N-prop-2-enylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-(ethylsulfamoyl)-4-methoxy-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-4-8-14-13(16)10-6-7-11(19-3)12(9-10)20(17,18)15-5-2/h4,6-7,9,15H,1,5,8H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGIEIRKVGLNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.